N-ethylpiperidone
Description
N-Ethylpiperidone is a heterocyclic compound featuring a six-membered piperidone ring (a cyclic ketone derivative of piperidine) with an ethyl group substituted on the nitrogen atom. For example, 3,5-bis(4-hydroxy-3-methoxy-5-methylcinnamyl)-N-ethylpiperidone (compound 18) demonstrates potent cytotoxic activity against cancer cells, outperforming curcumin in antiproliferative assays . Its enhanced activity is attributed to structural modifications that improve radical scavenging and stabilize phenoxy radicals, critical for antioxidant and anticancer effects .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-ethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-8-6-4-3-5-7(8)9/h2-6H2,1H3 |
InChI Key |
VUQMOERHEHTWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: N-Alkyl Substitution
Substituting the nitrogen-bound alkyl group in piperidone derivatives significantly impacts pharmacological activity. For instance:
| Compound | GI₅₀ (μM) | TGI (μM) | LC₅₀ (μM) |
|---|---|---|---|
| N-Methylpiperidone (17) | 21.3 | 70.7 | 97.7 |
| N-Ethylpiperidone (18) | 4.4 | 33.8 | 89.1 |
| Curcumin | 38.4 | 35.6 | 66.0 |
Replacing the methyl group with ethyl (compound 17 → 18) reduces GI₅₀ by ~80%, indicating superior antiproliferative potency. This enhancement may arise from increased lipophilicity or optimized steric interactions with cellular targets .
Substituent Effects on Aromatic Moieties
The antiproliferative and antioxidant activities of this compound derivatives depend critically on substituents attached to the cinnamyl groups. Key findings include:
- 3'-Methoxy-4'-hydroxy units on phenyl rings enhance radical scavenging by stabilizing phenoxy radicals .
- Para-hydroxy and ortho-methoxy groups synergistically improve antioxidant capacity, as seen in compound 18’s superior activity over curcumin .
Derivatives lacking these substituents show reduced efficacy, underscoring the importance of electronic and steric optimization.
Comparison with Curcumin and Lead Compounds
This compound derivatives exhibit marked advantages over curcumin:
- Lower GI₅₀ : Compound 18’s GI₅₀ (4.4 μM) is ~9-fold lower than curcumin’s (38.4 μM), indicating higher potency .
- Improved Pharmacokinetics : Structural modifications, such as methoxy and hydroxy substitutions, enhance metabolic stability and bioavailability compared to curcumin’s labile β-diketone moiety .
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